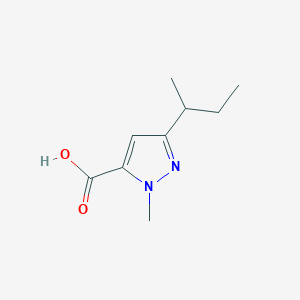
3-(Butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound with a unique structure that includes a pyrazole ring substituted with a butan-2-yl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of a suitable pyrazole precursor with butan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The carboxylic acid group can be introduced through subsequent oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include esters, amides, alcohols, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-(Butan-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the methyl group.
1-Methyl-3-(butan-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure with a different position of the carboxylic acid group.
3-(Butan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure with a different position of the carboxylic acid group.
Uniqueness
3-(Butan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-butan-2-yl-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c1-4-6(2)7-5-8(9(12)13)11(3)10-7/h5-6H,4H2,1-3H3,(H,12,13) |
InChI Key |
PTZRHUAAODLIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NN(C(=C1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride](/img/structure/B13249571.png)
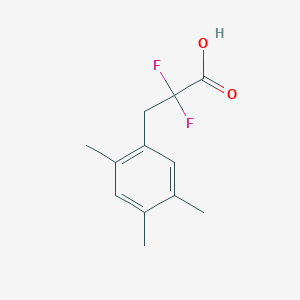

![3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B13249579.png)

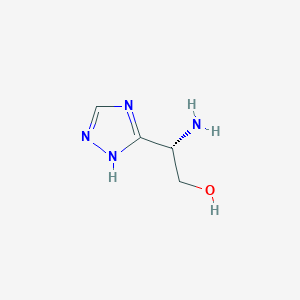
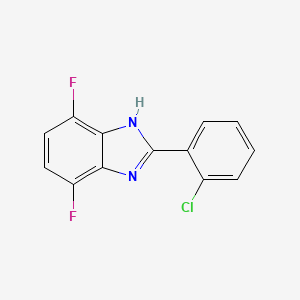

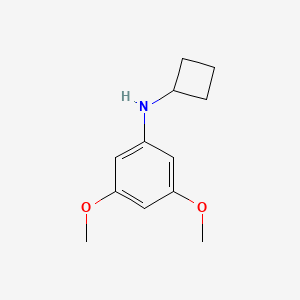
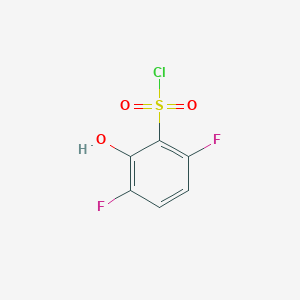
![tert-ButylN-[3-oxo-2-(quinolin-2-ylmethyl)propyl]carbamate](/img/structure/B13249629.png)
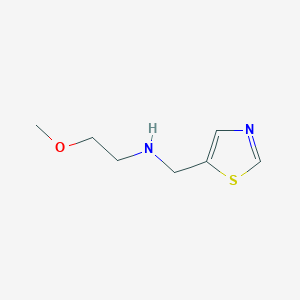

![3-[(Furan-2-ylmethyl)amino]benzonitrile](/img/structure/B13249647.png)
